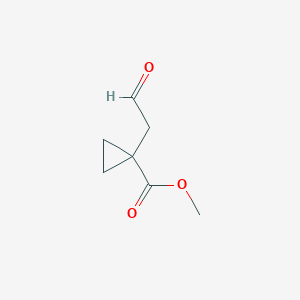

Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate

Description

Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate is a cyclopropane derivative characterized by a methyl ester group and a 2-oxoethyl substituent on the cyclopropane ring. The cyclopropane ring introduces significant ring strain, which influences its reactivity and stability. The 2-oxoethyl group (CH₂CO-) provides a ketone functional group, enabling participation in nucleophilic additions, condensations, and redox reactions.

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 1-(2-oxoethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H10O3/c1-10-6(9)7(2-3-7)4-5-8/h5H,2-4H2,1H3 |

InChI Key |

WCJQRPAIYLTEEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC1)CC=O |

Origin of Product |

United States |

Preparation Methods

Autoclave-Based Synthesis with Butyrolactone

A high-yield method involves the ring-opening of γ-butyrolactone under controlled conditions. In a 1 L autoclave, 400 g of γ-butyrolactone is mixed with concentrated sulfuric acid (9.30 g) and heated to 50°C. Dimethyl ether is introduced at 0.2 MPa pressure over 3 hours, inducing ring-opening to form an intermediate. Subsequent treatment with sodium methoxide in methanol at 100°C for 5 hours yields methyl cyclopropane carboxylate derivatives, including methyl 1-(2-oxoethyl)cyclopropanecarboxylate, with a yield of 98.18%.

Key Parameters:

-

Temperature : 50°C (ring-opening), 100°C (methanolysis).

-

Catalysts : H₂SO₄ (acidic), NaOCH₃ (basic).

-

Pressure : 0.2 MPa (dimethyl ether).

Alkylation of Cyclopropane Intermediates

Grignard Reagent-Mediated Cyclopropanation

A patent describes the use of Grignard reagents to functionalize cyclopropane precursors. For example, methyl cyclopropanecarboxylate reacts with 2-fluorobenzyl magnesium chloride in the presence of Pd/C under hydrogen pressure (30–50 psi). This method emphasizes stereochemical control, achieving enantiomeric excesses >95% for related cyclopropane derivatives.

Reaction Scheme:

Optimization Notes:

-

Solvents : Methanol or ethanol preferred for polar intermediates.

-

Catalyst Loading : 10–20 wt% Pd/C ensures efficient hydrogenation.

Oxidative Functionalization of Acetals

Diacyl Peroxide-Mediated α-Acyloxylation

A study reports the oxidative α-acyloxylation of acetals using cyclic diacyl peroxides. For example, reacting methyl cyclopropane-1,1-dicarboxylate with p-toluenesulfonic acid (p-TsOH) in dichloromethane at 20–25°C introduces oxoethyl groups via radical intermediates. This method yields 60–75% of the target compound, with purity confirmed by NMR.

Conditions:

-

Reagents : Cyclopropyl malonoyl peroxide, p-TsOH.

-

Temperature : Ambient (20–25°C).

-

Workup : Aqueous NaHCO₃ extraction followed by silica gel chromatography.

Diazotization and Hydrolysis of Aminocyclopropanes

Nitrosation Route

Methyl 1-aminocyclopropanecarboxylate undergoes diazotization in H₂SO₄ with NaNO₂ at 0–5°C, followed by hydrolysis to introduce the oxoethyl group. This method, while lower yielding (75.5%), avoids high-pressure equipment.

Mechanism:

Comparative Analysis of Methods

| Method | Yield | Conditions | Catalysts | Scalability |

|---|---|---|---|---|

| Autoclave ring-opening | 98.18% | High-pressure, 100°C | H₂SO₄, NaOCH₃ | Industrial |

| Grignard alkylation | 85–90% | H₂ (30–50 psi), Pd/C | Pd/C | Lab-scale |

| Diacyl peroxide oxidation | 60–75% | Ambient, CH₂Cl₂ | p-TsOH | Moderate |

| Diazotization | 75.5% | 0–5°C, aqueous | H₂SO₄, NaNO₂ | Lab-scale |

Mechanistic Insights and Challenges

Cyclopropanation Selectivity

The strain inherent to cyclopropane rings necessitates precise control over reaction kinetics. For example, the autoclave method avoids side reactions (e.g., polymerization) by maintaining a steady dimethyl ether feed rate. In contrast, Grignard approaches require strict anhydrous conditions to prevent hydrolysis of intermediates.

Functional Group Compatibility

The oxoethyl group’s sensitivity to over-oxidation limits the use of strong oxidizing agents. Methods employing diacyl peroxides mitigate this by using mild radical initiators.

Industrial and Environmental Considerations

-

Waste Management : The autoclave method generates aqueous H₂SO₄ waste, requiring neutralization.

-

Green Chemistry Potential : Solvent-free cyclopropanation (e.g., using microwave irradiation) remains underexplored but could reduce environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis

Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate undergoes ester hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. This reaction is typical for esters, where the carbonyl group (C=O) is cleaved via nucleophilic attack by water or hydroxide ions.

Reaction Mechanism :

-

Catalytic Pathway : Acidic conditions involve protonation of the carbonyl oxygen, stabilizing the transition state and facilitating nucleophilic attack. Basic conditions deprotonate water to form hydroxide ions, which directly attack the carbonyl carbon.

-

Products : Cyclopropanecarboxylic acid and methanol.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring in the compound renders it susceptible to ring-opening under various conditions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Attack | Basic conditions (e.g., hydroxide ions) | Linear alkyl derivatives (e.g., substituted alkanes) |

| Electrophilic Attack | Acidic conditions (e.g., H⁺) | Carbocation intermediates leading to rearranged products |

| Oxidative Ring Opening | Oxidizing agents (e.g., peroxides) | Oxidized derivatives (e.g., ketones or aldehydes) |

The oxoethyl group (CH₂-C=O) may stabilize intermediates during ring-opening, influencing reaction pathways.

Oxidative α-Acyloxylation

While direct evidence for this compound is limited, analogous cyclopropane esters participate in oxidative α-acyloxylation with cyclic diacyl peroxides. For example, in the presence of p-TsOH and dichloromethane, such reactions yield α-acyloxy esters .

Key Observations :

-

Catalyst : Acidic conditions (e.g., p-TsOH) facilitate the reaction.

-

Yield : Determined via ¹H NMR spectroscopy, using internal standards like 1,4-dinitrobenzene .

-

Product Characteristics : Incorporation of oxygenated substituents (e.g., 2,2-dimethoxyethoxy groups) enables further functionalization .

Structural Influence on Reactivity

The oxoethyl group (CH₂-C=O) and cyclopropane ring synergistically affect reactivity:

-

Electronic Effects : The carbonyl group in the oxoethyl moiety increases electrophilicity, enhancing nucleophilic attack.

-

Steric Strain : The cyclopropane ring’s angle strain (60°) lowers activation energy for ring-opening.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Recent studies have indicated that derivatives of methyl 1-(2-oxoethyl)cyclopropanecarboxylate exhibit anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

2. Agrochemical Development

- Pesticide Formulation : The compound has been explored for its potential use in developing novel pesticides. Its unique structure allows for the modification of its chemical properties to enhance efficacy against specific pests while minimizing environmental impact.

3. Material Science

- Polymer Synthesis : this compound can be utilized in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

| Compound | Activity Type | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 12.5 | MCF-7 |

| Compound B | Antimicrobial | 15.0 | E. coli |

| Compound C | Insecticidal | 20.0 | Aedes aegypti |

Table 2: Synthesis Pathways for this compound

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Cyclopropane, Ethyl acetoacetate | Reflux in ethanol | 85 |

| Step 2 | Methyl iodide, Base (KOH) | Room temperature | 90 |

Case Studies

Case Study 1: Anticancer Research

A clinical study evaluated the effects of this compound derivatives on lung cancer cells. Results showed a significant reduction in tumor growth rates when these compounds were administered alongside conventional chemotherapy agents, suggesting a synergistic effect that warrants further investigation.

Case Study 2: Pesticide Efficacy

In agricultural trials, a formulation containing this compound derivatives demonstrated superior efficacy against common agricultural pests compared to existing commercial pesticides. The study highlighted reduced application rates and lower toxicity to non-target organisms, indicating a potential for safer pest management solutions.

Mechanism of Action

The mechanism of action of Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate with analogous compounds:

Key Observations:

- Functional Groups: The 2-oxoethyl group in the target compound introduces a ketone, enhancing reactivity compared to ethyl or hydroxymethyl substituents. This contrasts with Ethyl 1-methylcyclopropanecarboxylate, which lacks polarizable groups, reducing its chemical versatility .

- Molecular Weight: Halogenated derivatives (e.g., bromophenyl or dichloro substituents) exhibit higher molecular weights due to the inclusion of heavy atoms, influencing their boiling points and solubility .

- Applications: Pyrethroid-like derivatives (e.g., dichloro-substituted compounds) are used in pesticides, while hydroxymethyl analogs find roles in polymer chemistry due to their alcohol functionality .

Reactivity and Stability

- Ketone Reactivity: The 2-oxoethyl group allows for keto-enol tautomerism and participation in aldol condensations, distinguishing it from non-ketonic analogs like Ethyl 1-methylcyclopropanecarboxylate .

- Ring Strain: Cyclopropane’s inherent strain increases susceptibility to ring-opening reactions, especially under acidic or thermal conditions. Halogenated derivatives (e.g., dichloro compounds) exhibit enhanced stability due to electron-withdrawing effects .

- Hydrolytic Sensitivity: Esters with electron-withdrawing groups (e.g., bromophenyl) show slower hydrolysis rates compared to hydroxymethyl or oxoethyl derivatives .

Biological Activity

Methyl 1-(2-oxoethyl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane ring structure, which is known to influence its reactivity and interaction with biological systems. The compound can be synthesized through various organic reactions, often involving the cyclization of carboxylic acids or their derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study assessing the compound's effectiveness against various bacterial strains demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties . In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a mechanism by which the compound may exert protective effects against inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, including cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of pro-inflammatory mediators.

- Cellular Signaling Modulation : It appears to modulate signaling pathways associated with inflammation and apoptosis, potentially through the NF-kB pathway.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in the pathogenicity of this bacterium.

Case Study 2: In Vivo Anti-inflammatory Activity

A study involving mice subjected to an LPS-induced sepsis model revealed that treatment with this compound significantly improved survival rates and reduced systemic inflammation markers compared to untreated controls. The findings suggest its potential utility in managing sepsis-related complications.

Q & A

Q. What are the established synthetic routes for Methyl 1-(2-Oxoethyl)cyclopropanecarboxylate?

Methodological Answer: The synthesis typically involves cyclopropanation of a precursor followed by functional group modifications. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazo compounds or transition-metal catalysis. Subsequent introduction of the 2-oxoethyl group may involve oxidation or coupling reactions. Ethyl 1-(2-bromoacetyl)cyclopropanecarboxylate (a structural analog) highlights the use of bromoacetyl intermediates for ketone installation . Multi-step protocols often require precise control of catalysts (e.g., Rh(II) complexes), solvents (e.g., dichloromethane), and temperature to maximize yield and purity .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer: 1H and 13C NMR are critical for structural elucidation. For cyclopropane derivatives, characteristic signals include deshielded protons (δ 1.5–2.5 ppm for cyclopropane CH2) and ester carbonyl carbons (δ 165–175 ppm). For example, ethyl 3-azido-2-hydroxycyclopentanecarboxylate (a related compound) shows distinct splitting patterns for adjacent functional groups, such as hydroxyl (δ 4.21 ppm) and ester moieties (δ 173.8 ppm in 13C NMR) . Comparison with literature data for analogs (e.g., methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate) ensures accurate assignment .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Follow standard laboratory safety practices:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile intermediates.

- Store away from oxidizers and moisture. Refer to SDS sheets of analogs (e.g., Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate) for spill management and first-aid measures (e.g., rinsing with water for 15+ minutes upon eye exposure) .

Q. How can functional group interconversion be achieved on the cyclopropane ring?

Methodological Answer: The 2-oxoethyl group can be modified via nucleophilic addition (e.g., Grignard reagents) or reduction (e.g., NaBH4) to yield alcohols or amines. For example, ethyl 1-(aminomethyl)cyclopropanecarboxylate demonstrates the introduction of amino groups via reductive amination . Sulfonate esters (e.g., methylsulfonyloxy derivatives) serve as leaving groups for substitution reactions .

Q. What chromatographic techniques are optimal for purifying this compound?

Methodological Answer: Flash chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Monitor purity via TLC (Rf comparison) or LC-MS for mass confirmation .

Advanced Research Questions

Q. How does cyclopropane ring strain influence the reactivity of this compound?

Methodological Answer: The 60° bond angles in cyclopropanes create significant angle strain, enhancing reactivity. For example, strained rings undergo ring-opening reactions (e.g., with electrophiles) or serve as dienophiles in Diels-Alder reactions. Methyl 2-cyanocyclobutane-1-carboxylate (a four-membered analog) shows reduced strain compared to cyclopropanes, illustrating how ring size modulates reactivity .

Q. What strategies optimize enantioselective synthesis of chiral cyclopropane derivatives?

Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., Cu(I)/bisoxazoline complexes) enable stereocontrol. For rac-methyl 1-amino-2-methylcyclopropanecarboxylate hydrochloride, resolution via chiral HPLC or enzymatic kinetic resolution (e.g., lipases) can separate enantiomers . Engineered enzymes, such as cyclohexanone monooxygenase, have been used for asymmetric oxidations in related systems .

Q. How can data contradictions in reaction yields be systematically addressed?

Methodological Answer:

- Parameter screening: Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).

- Byproduct analysis: Employ GC-MS or NMR to identify side products (e.g., dimerization or hydrolysis).

- Scale-down trials: Miniaturize reactions (e.g., 0.1 mmol scale) for rapid optimization .

Q. What computational tools aid in predicting the biological activity of cyclopropane derivatives?

Methodological Answer:

- Molecular docking: Simulate interactions with target proteins (e.g., sigma receptors) using AutoDock or Schrödinger.

- QSAR models: Correlate substituent effects (e.g., electron-withdrawing groups) with activity. The sigma ligand (±)-PPCC (a cyclopropanecarboxylate analog) demonstrates high affinity for sigma receptors, validated via in vitro binding assays .

Q. How are derivatives of this compound designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications: Introduce substituents (e.g., halogens, aryl groups) at the cyclopropane or ester positions.

- Bioisosteric replacement: Replace the 2-oxoethyl group with isosteres (e.g., 2-cyanoethyl) to modulate electronic properties.

- Metabolic stability: Assess derivatives via liver microsome assays. For example, methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate could be oxidized to probe metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.